Ethyl 3-(chlorocarbonyl)benzoate

Catalog No.
S15060916
CAS No.
67326-20-9
M.F
C10H9ClO3
M. Wt
212.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(chlorocarbonyl)benzoate

CAS Number

67326-20-9

Product Name

Ethyl 3-(chlorocarbonyl)benzoate

IUPAC Name

ethyl 3-carbonochloridoylbenzoate

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3

InChI Key

ROEAQGOTHCMVBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)C(=O)Cl

Ethyl 3-(chlorocarbonyl)benzoate is an organic compound with the molecular formula C10H9ClO3C_{10}H_{9}ClO_{3}. It features a benzoate structure with a chlorocarbonyl group at the meta position relative to the ester functional group. This compound is recognized for its utility as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its electrophilic nature, attributed to the chlorocarbonyl group, makes it a valuable reagent in various

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, yielding 3-chlorocarbonylbenzoic acid and ethanol.
  • Reduction: The compound can be reduced to produce derivatives such as 3-hydroxybenzoic acid.

Common reagents used in these reactions include lithium aluminum hydride for reduction and various acids or bases for hydrolysis.

While specific biological activity data for ethyl 3-(chlorocarbonyl)benzoate is limited, compounds with similar structures have been studied for their potential antimicrobial and anticancer properties. The reactivity of the chlorocarbonyl group suggests that it may interact with biological nucleophiles, potentially leading to bioactive derivatives.

Several synthetic routes exist for producing ethyl 3-(chlorocarbonyl)benzoate:

  • Direct Chlorination: Chlorination of ethyl 3-hydroxybenzoate using thionyl chloride or phosphorus oxychloride can yield the desired chlorocarbonyl compound.
  • Acid Chloride Method: Reacting 3-chlorobenzoic acid with thionyl chloride followed by esterification with ethanol provides a straightforward synthesis pathway.
  • Reflux Conditions: The reaction of 3-chlorobenzoic acid with ethanol in the presence of a catalyst under reflux conditions is another common method.

These methods are optimized for yield and purity, often employing techniques such as recrystallization for purification.

Ethyl 3-(chlorocarbonyl)benzoate serves multiple purposes:

  • Intermediate in Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
  • Building Block in Drug Development: The compound's unique structure allows it to be modified into various biologically active molecules.
  • Industrial

Interaction studies involving ethyl 3-(chlorocarbonyl)benzoate have primarily focused on its reactivity with nucleophiles. Research indicates that its chlorocarbonyl group makes it susceptible to nucleophilic attack, which can lead to diverse products depending on the nature of the nucleophile used. These interactions are crucial for understanding its role in synthetic chemistry and potential biological applications.

Ethyl 3-(chlorocarbonyl)benzoate can be compared with several related compounds that share structural similarities but differ in their functional groups or positions:

Compound NameStructure TypeKey Differences
Methyl 4-(chlorocarbonyl)benzoatePara-substituted benzoateChlorocarbonyl at para position; different reactivity profile.
Methyl 3-(cyanomethyl)benzoateCyanomethyl substituted benzoateContains a cyanomethyl group instead of chlorocarbonyl; distinct reactivity.
Tert-butyl 4-(chloromethyl)benzoateTert-butyl substituted benzoateChloromethyl group at para position; different steric effects.
Ethyl 2-naphthoateNaphthalene derivativeDifferent aromatic system; varied chemical properties.

These comparisons highlight the unique reactivity and applications of ethyl 3-(chlorocarbonyl)benzoate within organic synthesis, particularly due to its specific functional groups and positions on the aromatic ring.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

212.0240218 g/mol

Monoisotopic Mass

212.0240218 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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